2-(1H-1,3-benzodiazol-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzodiazolyl (1H-1,3-benzodiazol-1-yl) group linked to a triazolopyrazine core via an acetamide bridge. Its molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual heterocyclic recognition motifs.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2/c23-13(8-21-9-18-10-3-1-2-4-11(10)21)17-7-12-19-20-14-15(24)16-5-6-22(12)14/h1-6,9H,7-8H2,(H,16,24)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSVSJGVGSSMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and related triazolopyrazine-based acetamides from the evidence:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 2-(1H-1,3-Benzodiazol-1-yl)-N-({8-Hydroxy-[1,2,4]Triazolo[4,3-a]Pyrazin-3-yl}Methyl)Acetamide (Target) | C₁₇H₁₄N₈O₂ | 386.35 g/mol | 8-hydroxy triazolopyrazine, benzodiazolyl |
| N-(3-Isopropylphenyl)-2-{8-[4-(2-Methylphenyl)-1-Piperazinyl]-3-Oxo[1,2,4]Triazolo[4,3-a]Pyrazin-2(3H)-yl}Acetamide | C₂₇H₃₁N₇O₂ | 485.59 g/mol | 3-isopropylphenyl, 4-(2-methylphenyl)piperazinyl, 3-oxo triazolopyrazine |
| 2-[8-(3-Methyl-1-Piperidinyl)-3-Oxo[1,2,4]Triazolo[4,3-a]Pyrazin-2(3H)-yl]-N-[3-(Methylsulfanyl)Phenyl]Acetamide | C₂₁H₂₅N₇O₂S | 463.54 g/mol | 3-methylpiperidinyl, 3-methylsulfanylphenyl, 3-oxo triazolopyrazine |
Key Observations :
- The 8-hydroxy group may enhance aqueous solubility relative to the lipophilic piperazinyl () or methylsulfanyl () substituents .
- Molecular Weight : The target compound (386.35 g/mol) is lighter than the analogs in (485.59 g/mol) and (463.54 g/mol), which could improve bioavailability under Lipinski’s Rule of Five criteria.
- Hydrogen-Bonding Capacity: The 8-hydroxy group in the target compound provides an additional hydrogen-bond donor/acceptor site, a feature absent in the compared analogs. This could influence target selectivity or binding kinetics .
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